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Abstract
Cholesteryl esters, the storage and transport form of cholesterol, are pivotal lipids in cellular

physiology and the pathology of diseases like atherosclerosis.[1] Cholesteryl caprylate, a

saturated cholesteryl ester, serves as a valuable model compound for studying the behavior of

these lipids in biological environments and for its applications in advanced material science,

such as in the formulation of liquid crystals for drug delivery.[2][3] This guide provides a

comprehensive walkthrough of the molecular modeling techniques used to investigate the

interactions of cholesteryl caprylate at an atomistic level. We delve into the rationale behind

methodological choices, from force field selection to the application of advanced free energy

calculation methods, providing researchers, scientists, and drug development professionals

with a robust framework for their computational studies.

Introduction: The Significance of Cholesteryl
Caprylate
Cholesteryl caprylate (also known as cholesteryl octanoate) is an ester formed from

cholesterol and caprylic acid (octanoic acid). Its structure combines the rigid, hydrophobic

steroid nucleus of cholesterol with a flexible, saturated eight-carbon acyl chain. This

amphipathic character dictates its physical properties, including its melting point of
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approximately 110°C and its propensity to form liquid crystalline phases.[4][5][6] Understanding

its interactions is crucial for several fields:

Biomedical Research: As a component of lipoproteins, the behavior of cholesteryl esters is

central to cardiovascular health.[7][8] Modeling their interactions with proteins like

Cholesteryl Ester Transfer Protein (CETP) can elucidate mechanisms of lipid transport and

disease.[9][10]

Drug Delivery: The unique phase behavior of cholesteryl esters makes them ideal

components for lyotropic liquid crystals (LLCs), which can serve as sophisticated nano-scale

delivery systems for a variety of therapeutic agents.[2][11][12] Molecular modeling provides a

powerful tool to predict drug loading, stability, and release characteristics from these

matrices.[12]

Materials Science: The thermotropic properties of cholesteryl caprylate are of interest in

the development of advanced materials with specific optical and thermal properties.

Molecular modeling and simulation offer a "computational microscope" to probe these

interactions with a level of detail that is often inaccessible through experimental methods alone.

This guide will navigate the key computational methodologies required for such an

investigation.

Table 1: Physicochemical Properties of Cholesteryl
Caprylate

Property Value Source(s)

CAS Number 1182-42-9 [4][13]

Molecular Formula C35H60O2 [5][13]

Molecular Weight 512.85 g/mol [5]

Appearance White Powder [13]

Melting Point ~110 °C [4][5]

Density ~0.97 g/cm³ [5][13]
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Foundational Principles: System Setup and
Parameterization
The validity of any molecular simulation hinges on the accuracy of the initial system setup and

the underlying force field that governs the atomic interactions.

Building the Molecule
The initial 3D structure of cholesteryl caprylate can be generated using molecular building

software such as Avogadro, ChemDraw, or the builder functionalities within larger modeling

suites like Maestro or MOE. It is critical to ensure correct stereochemistry, particularly for the

cholesterol backbone, which contains eight stereocenters.

The Choice of Force Field: The Engine of the Simulation
A force field is a set of potential energy functions and associated parameters that describe the

interactions between atoms in the system. The choice of force field is arguably the most critical

decision in a simulation. For lipids like cholesteryl caprylate, several well-validated options

exist.

Causality Behind the Choice: The accuracy of a force field is tied to its parameterization

philosophy. All-atom force fields provide high-resolution detail, while coarse-grained models

allow for the simulation of larger systems over longer timescales by grouping atoms into beads.

[14][15] For studying specific molecular interactions, all-atom models are preferred.

Table 2: Comparison of Common All-Atom Force Fields
for Lipid Simulation
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Force Field Family
Key Strengths & Rationale
for Use

Considerations

CHARMM (e.g., CHARMM36)

Extensively parameterized and

validated for lipids, proteins,

and their interactions.

Excellent for membrane

simulations and reproducing

experimental properties like

area per lipid and order

parameters.[16][17]

Parameter files can be

complex. Requires careful

handling of file formats for

different simulation packages.

AMBER (e.g., Lipid14/Lipid21)

Well-integrated with the

AmberTools suite for

parameterization of new

molecules. Strong

performance for protein and

nucleic acid simulations, with

robust lipid parameters

available.

Historically, lipid parameters

were considered less mature

than CHARMM's, but recent

versions have significantly

improved.

GROMOS (e.g., 54A7)

A united-atom force field (CH,

CH2, CH3 groups are treated

as single particles), which

reduces computational cost.

Well-suited for studying phase

behavior and dynamics.

The united-atom approach

sacrifices some atomistic

detail, which may be important

for specific hydrogen-bonding

interactions.

OPLS (e.g., OPLS-AA)

Designed for accurately

reproducing properties of

organic liquids, making it a

strong candidate for studying

cholesteryl caprylate in various

solvent environments.

May require combination with

other force fields for complex

biomolecular systems, which

must be done with care.[17]

Recommendation: For studying the interaction of cholesteryl caprylate with a protein in a

membrane environment, the CHARMM36 force field is a highly authoritative and trustworthy

choice due to its extensive validation for such heterogeneous systems.[16]
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Core Methodology I: Molecular Dynamics (MD)
Simulations
MD simulation solves Newton's equations of motion for a system of atoms, allowing us to

observe the time evolution of molecular interactions. Software packages like GROMACS,

AMBER, NAMD, or OpenMM are commonly used.[18]

Diagram: Standard MD Simulation Workflow
The following diagram outlines the logical flow of a typical MD simulation experiment.
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System Preparation

Simulation Cascade

Post-Processing

1. Build System
(Molecule, Protein, Solvent)

2. Assign Force Field
(Parameterize)

3. Energy Minimization
(Remove steric clashes)

4. NVT Equilibration
(Stabilize Temperature)

5. NPT Equilibration
(Stabilize Pressure/Density)

6. Production MD
(Data Collection)

7. Trajectory Analysis
(Energies, Structures, Dynamics)

Click to download full resolution via product page

Caption: A generalized workflow for conducting a molecular dynamics simulation.
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Experimental Protocol: MD Simulation of Cholesteryl
Caprylate with a Protein using GROMACS
This protocol provides a self-validating workflow. At each equilibration step, the user should plot

the relevant property (e.g., temperature, pressure) to ensure it has reached a stable plateau

before proceeding.

Software:

System Preparation:

Step 1a (Protein): Obtain the protein's PDB structure. Clean the PDB file (remove water,

ligands, etc.). Use gmx pdb2gmx to generate a GROMACS topology, choosing a force

field (e.g., CHARMM36).

Step 1b (Ligand): Generate parameters for cholesteryl caprylate compatible with your

chosen protein force field. The CHARMM-GUI Ligand Reader & Modeler is an excellent,

authoritative tool for this.

Step 1c (Complex): Combine the protein and ligand coordinates into a single file.

Step 1d (Box & Solvation): Define a simulation box using gmx editconf. Solvate the system

with a suitable water model (e.g., TIP3P) using gmx solvate.[19]

Step 1e (Ions): Add ions to neutralize the system's charge and mimic physiological salt

concentration using gmx genion.

Energy Minimization:

Purpose: To relax the system and remove any unfavorable steric clashes introduced

during setup.

Command:

Validation: Check the final potential energy and the maximum force to ensure the

minimization was successful.
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NVT (Canonical Ensemble) Equilibration:

Purpose: To bring the system to the target temperature, allowing the solvent to equilibrate

around the solute.

Command:

Validation: Plot the system temperature over time. It should stabilize around the target

value (e.g., 310 K).

NPT (Isothermal-Isobaric Ensemble) Equilibration:

Purpose: To adjust the system pressure and density to realistic values while maintaining

the target temperature.

Command:

Validation: Plot the system pressure and density over time. They should converge to

stable average values.

Production MD:

Purpose: To generate the trajectory for analysis. This is the data collection phase.

Command:

Duration: The length of this run depends on the process being studied. For ligand binding

dynamics, simulations of 100s of nanoseconds to microseconds are common.

Core Methodology II: Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a receptor.[20] It is a

computationally less expensive method than MD and is often used for virtual screening or to

generate starting poses for MD simulations.

Expert Insight: Docking flexible, hydrophobic molecules like cholesteryl caprylate is

challenging for many standard algorithms.[21] The large number of rotatable bonds and the

nonspecific nature of hydrophobic interactions can make it difficult for scoring functions to
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identify the correct pose. Therefore, it is often beneficial to use an ensemble of ligand

conformations or employ docking protocols specifically designed for lipids.[22][23][24]

Experimental Protocol: Flexible Ligand Docking using
AutoDock Vina

Preparation:

Step 1a (Receptor): Prepare the protein receptor file using AutoDock Tools, adding

hydrogens and computing Gasteiger charges.

Step 1b (Ligand): Prepare the cholesteryl caprylate ligand file, defining its rotatable

bonds to allow for flexibility during the docking process.

Grid Box Definition:

Define a 3D grid box that encompasses the putative binding site on the protein. The size

of the box is a critical parameter: too small and you may miss the true binding pose; too

large and the search becomes inefficient.

Running the Docking:

Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box

configuration.

vina --receptor protein.pdbqt --ligand cholesteryl_caprylate.pdbqt --config config.txt --out

output.pdbqt --log log.txt

Analysis:

Analyze the output poses. Vina will rank them based on a calculated binding affinity

(scoring function). The top-ranked poses are the most probable binding modes.

Trustworthiness: It is crucial to visually inspect the top poses to ensure they are chemically

sensible (e.g., no major steric clashes, hydrophobic parts are in hydrophobic pockets). The

best-ranked pose should then be used as the starting point for a more rigorous MD

simulation to validate its stability.
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Advanced Techniques: Quantifying Binding with
Free Energy Calculations
While docking provides a qualitative assessment of binding, free energy calculations provide a

quantitative measure of binding affinity (ΔG_bind), which is invaluable for drug development.

Theoretical Grounding: These methods rely on calculating the free energy difference between

two states (e.g., the ligand bound to the protein vs. free in solution) by simulating non-physical,

or "alchemical," pathways between them.[25][26]

Diagram: Thermodynamic Cycle for Alchemical Free
Energy Calculation
This diagram illustrates the principle behind relative binding free energy calculations,

comparing two ligands (L1 and L2). A similar cycle is used for absolute binding free energy.

Thermodynamic Relationship

Protein + L1 (Bound) Protein + L2 (Bound)
ΔG_prot (computed)

Protein + L1 (Unbound)

ΔG_bind(L1)

Protein + L2 (Unbound)

ΔG_bind(L2)

ΔG_solv (computed)

ΔΔG_bind = ΔG_bind(L2) - ΔG_bind(L1)
 = ΔG_prot - ΔG_solv

Click to download full resolution via product page

Caption: Thermodynamic cycle used to calculate relative binding free energy (ΔΔG_bind).

Common Methods:

Free Energy Perturbation (FEP): The properties of one ligand are slowly perturbed into

another over a series of simulation windows.[25]
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Thermodynamic Integration (TI): Similar to FEP, but calculates the free energy by integrating

the potential energy derivative with respect to a coupling parameter (λ).[27]

Potential of Mean Force (PMF): Calculates the free energy profile of pulling a ligand out of a

binding site along a defined reaction coordinate. The depth of the resulting energy well gives

the binding free energy.[25]

Expert Insight: Free energy calculations are computationally demanding and technically

complex, especially in heterogeneous systems like membranes.[28][29] Careful setup,

extensive sampling, and rigorous convergence analysis are required to obtain trustworthy

results. The use of a co-alchemical ion is often recommended for systems involving charged

ligands to maintain charge neutrality in the simulation box.[29]

Conclusion and Future Perspectives
This guide has provided a structured, technically grounded framework for the molecular

modeling of cholesteryl caprylate interactions. By following the principles of careful system

preparation, judicious force field selection, and robust simulation protocols, researchers can

gain unprecedented insight into the behavior of this important molecule. The methodologies

described, from standard MD and docking to advanced free energy calculations, represent a

powerful toolkit for professionals in both fundamental research and applied drug development.

Future advancements in this field will likely involve the use of enhanced sampling methods to

explore complex conformational landscapes and the application of machine learning potentials,

trained on quantum mechanical data or high-fidelity all-atom simulations, to further improve the

accuracy and efficiency of these computational experiments.[15]

References
Klauda, J. B., et al. (2010). Update of the CHARMM All-Atom Additive Force Field for Lipids:
Validation on Six Lipid Types. The Journal of Physical Chemistry B. [Link]
Stansfeld, P. J., & Sansom, M. S. P. (2015). Insights into Membrane Protein–Lipid
Interactions from Free Energy Calculations.
Profacgen. Protein–Lipid Docking. Profacgen Service Page. [Link]
Aldeghi, M., et al. (2021). Relative Binding Free-Energy Calculations at Lipid-Exposed Sites:
Deciphering Hot Spots.
Aldeghi, M., et al. (2021). Relative Binding Free-Energy Calculations at Lipid-Exposed Sites:
Deciphering Hot Spots.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jcim.1c01147
https://pmc.ncbi.nlm.nih.gov/articles/PMC6785801/
https://www.semanticscholar.org/paper/Relative-Binding-Free-Energy-Calculations-at-Sites%3A-Dickson-Hornak/84408e7f00aaed275ffbd7b829d797355b56b854
https://pmc.ncbi.nlm.nih.gov/articles/PMC9082507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9082507/
https://www.benchchem.com/product/b047583?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12487984/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GROMACS developers. Running membrane simulations.
A. S, A., & P, S. (2015). A Validated Molecular Docking Study of Lipid–Protein Interactions.
VU Research Repository. [Link]
Arnarez, C., et al. (2015). Dry Martini, a Coarse-Grained Force Field for Lipid Membrane
Simulations with Implicit Solvent.
GROMACS.
BioExcel. (2024). Docking lipids on proteins using HADDOCK. BioExcel Forum. [Link]
Wang, Y., et al. (2025). Development of Coarse-Grained Lipid Force Fields Based on a
Graph Neural Network.
ResearchGate. (2018). Equilibrium and free energy calculations for protein-lipid interactions.
Siu, S. W. I., et al. (2008). Biomolecular simulations of membranes: Physical properties from
different force fields. The Journal of Chemical Physics. [Link]
Zhekova, H. R., et al. (2021). Correction Schemes for Absolute Binding Free Energies
Involving Lipid Bilayers.
Ren, G., et al. (2012).
Hu, S. (2025). Computer Simulation of Lipids and broadening software choices for the
Coarse-Grained Martini Force Field. PRISM: University of Calgary's Digital Repository. [Link]
Bevan, D. GROMACS Tutorial - KALP-15 in DPPC. Justin Lemkul's GROMACS Tutorials.
[Link]
Ren, G., et al. (2012).
He, S., et al. (2005). Phase behavior and crystalline structures of cholesteryl ester mixtures:
a C-13 MASNMR study. Journal of Lipid Research. [Link]
Zhang, M., et al. (2021). Mechanism of Glycans Modulating Cholesteryl Ester Transfer
Protein: Unveiled by Molecular Dynamics Simulation.
Stefan, L., & Covino, R. (2024). Making lipids very unhappy to discover how they bind to
proteins. Journal of Cell Biology. [Link]
Chemsrc. (2025).
Ginsburg, G. S., et al. (1984). Physical Properties of Cholesteryl Esters. Progress in Lipid
Research. [Link]
Zhang, M., et al. (2016). Molecular Dynamics Study of Cholesteryl Ester Transfer Protein.
eScholarship, University of California. [Link]
Peter, C. (2011). Molecular Dynamics Simulations of Lipid Membranes. Institut für Biophysik.
[Link]
Dorset, D. L. (1988). Co-solubility of saturated cholesteryl esters: a comparison of calculated
and experimental binary phase diagrams. Biochimica et Biophysica Acta. [Link]
Ismail, H. (2025). KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS
Tutorial Part 9. YouTube. [Link]
Han, G. W., & Craven, B. M. (1991).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Semantics Scholar. (2007).
Wikipedia. Docking (molecular). Wikipedia. [Link]
Gaballa, S., et al. (2017). Oral and transdermal drug delivery systems: role of lipid-based
lyotropic liquid crystals. Drug Delivery. [Link]
Stegmann, C. M., et al. (2019). Encapsulants Affect Liposome Surface Interactions with
Biological Systems. Langmuir. [Link]
Beg, S., et al. (2023). Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile
Drug Delivery. Current Drug Delivery. [Link]
Feigenson, G. W. (2006). Phase behavior of lipid mixtures.
Huang, J., & Feigenson, G. W. (2001). Exploration of molecular interactions in cholesterol
superlattices: effect of multibody interactions. Biophysical Journal. [Link]
Huang, J., & Feigenson, G. W. (2001). Exploration of molecular interactions in cholesterol
superlattices: effect of multibody interactions. PMC. [Link]
Nanda, H., et al. (2016). Interactions between Ether Phospholipids and Cholesterol as
Determined by Scattering and Molecular Dynamics Simulations. The Journal of Physical
Chemistry B. [Link]
Sharma, G., et al. (2013). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of
Pharmaceutical Sciences. [Link]
Silvius, J. R. (2003). Role of cholesterol in lipid raft formation: lessons from lipid model
systems. Biochimica et Biophysica Acta. [Link]
Bleecker, J. V., et al. (2024). Halogenated cholesterol alters the phase behavior of ternary
lipid membranes. bioRxiv. [Link]
Mo, J., et al. (2017). Liquid crystal nanoparticles for commercial drug delivery. White Rose
Research Online. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR
study - PMC [pmc.ncbi.nlm.nih.gov]

2. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals -
PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b047583?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1282148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1282148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5315216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5315216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. ijpsonline.com [ijpsonline.com]

4. Cholesteryl caprylate | 1182-42-9 [chemicalbook.com]

5. Cholesteryl caprylate | CAS#:1182-42-9 | Chemsrc [chemsrc.com]

6. mriquestions.com [mriquestions.com]

7. Structural Features of Cholesteryl Ester Transfer Protein: A Molecular Dynamics
Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

8. escholarship.org [escholarship.org]

9. Structural features of cholesteryl ester transfer protein: a molecular dynamics simulation
study - PubMed [pubmed.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

11. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery
[yakhak.org]

12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

13. echemi.com [echemi.com]

14. research.rug.nl [research.rug.nl]

15. Development of Coarse-Grained Lipid Force Fields Based on a Graph Neural Network -
PMC [pmc.ncbi.nlm.nih.gov]

16. pubs.acs.org [pubs.acs.org]

17. pubs.aip.org [pubs.aip.org]

18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

19. Running membrane simulations in GROMACS - GROMACS 2025.4 documentation
[manual.gromacs.org]

20. Docking (molecular) - Wikipedia [en.wikipedia.org]

21. Making lipids very unhappy to discover how they bind to proteins - PMC
[pmc.ncbi.nlm.nih.gov]

22. Protein–Lipid Docking - Profacgen [profacgen.com]

23. vuir.vu.edu.au [vuir.vu.edu.au]

24. ask.bioexcel.eu [ask.bioexcel.eu]

25. Insights into Membrane Protein–Lipid Interactions from Free Energy Calculations - PMC
[pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.ijpsonline.com/articles/liquid-crystals-an-approach-in-drug-delivery.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3467367.htm
https://www.chemsrc.com/en/cas/1182-42-9_403965.html
https://www.mriquestions.com/uploads/3/4/5/7/34572113/cholesterol_esters_1-s2.0-016378278490002x-main.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3557553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3557553/
https://escholarship.org/content/qt62z7d5v9/qt62z7d5v9.pdf
https://pubmed.ncbi.nlm.nih.gov/23042613/
https://pubmed.ncbi.nlm.nih.gov/23042613/
https://pubs.acs.org/doi/10.1021/acs.jcim.1c00233
http://www.yakhak.org/journal/view.html?doi=10.17480/psk.2023.67.3.137
http://www.yakhak.org/journal/view.html?doi=10.17480/psk.2023.67.3.137
https://eprints.whiterose.ac.uk/id/eprint/119939/7/LC%20NPs%20for%20drug%20delivery.pdf
https://www.echemi.com/products/pid_Seven8532-cholesterylcaprylate.html
https://research.rug.nl/files/61441114/Dry_Martini_a_Coarse_Grained_Force_Field_for_Lipid_Membrane_Simblations_with_Implicit_Solvent.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12487984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12487984/
https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00384
https://pubs.aip.org/aip/jcp/article/128/12/125103/70912/Biomolecular-simulations-of-membranes-Physical
https://ucalgary.scholaris.ca/items/65881fe9-11c9-4616-b662-d26173448a3e
https://manual.gromacs.org/current/how-to/special.html
https://manual.gromacs.org/current/how-to/special.html
https://en.wikipedia.org/wiki/Docking_(molecular)
https://pmc.ncbi.nlm.nih.gov/articles/PMC11486829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11486829/
https://www.profacgen.com/protein-lipid-docking.htm
https://vuir.vu.edu.au/29731/1/Rajyalakshmi%20Gaddipati%20.pdf
https://ask.bioexcel.eu/t/docking-lipids-on-proteins-using-haddock/4921
https://pmc.ncbi.nlm.nih.gov/articles/PMC6785801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6785801/
https://www.researchgate.net/figure/Equilibrium-and-free-energy-calculations-for-protein-lipid-interactions-A-Equilibrium_fig2_338148759
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


27. pubs.acs.org [pubs.acs.org]

28. Relative Binding Free-Energy Calculations at Lipid-Exposed Sites: Deciphering Hot
Spots | Semantic Scholar [semanticscholar.org]

29. Correction Schemes for Absolute Binding Free Energies Involving Lipid Bilayers - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Molecular Modeling of Cholesteryl Caprylate
Interactions: From First Principles to Advanced Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b047583#molecular-modeling-of-
cholesteryl-caprylate-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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